molecular formula C8H15FO3S B6230905 rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis CAS No. 2411178-10-2

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis

Cat. No.: B6230905
CAS No.: 2411178-10-2
M. Wt: 210.3
InChI Key:
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Description

Rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, is a chiral molecule with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a methoxy group and a sulfonyl fluoride group attached to a cycloheptane ring, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, typically involves the following steps:

    Formation of the Cycloheptane Ring: The initial step involves the construction of the cycloheptane ring, which can be achieved through various cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the cycloheptane derivative.

    Sulfonyl Fluoride Addition:

Industrial Production Methods

Industrial production of this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or sulfonyl fluoride groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium fluoride (KF) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

Rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Rac-(1R,2S)-2-methoxycyclohexane-1-sulfonyl fluoride, cis: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.

    Rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl fluoride, cis: Another analog with a cyclopentane ring.

Uniqueness

Rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

2411178-10-2

Molecular Formula

C8H15FO3S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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